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Compound of Interest

Compound Name: 1-Chloro-2-propanol

CAS No.: 68187-19-9

Cat. No.: B7770421

Get Quote

Executive Summary
1-Chloro-2-propanol (propylene chlorohydrin) is a critical chiral building block in the synthesis

of enantiopure pharmaceuticals, specifically

-adrenergic blockers and chiral epoxides. While industrially produced as a racemate (approx.
90% regio-purity) for bulk propylene oxide manufacturing, the demand for high optical purity (

) in drug development necessitates asymmetric synthesis.

This guide provides an in-depth analysis of the stereochemical configuration, biocatalytic

synthesis, and analytical characterization of 1-chloro-2-propanol. It establishes the

mechanistic causality between the chlorohydrin precursor and the resulting epoxide

stereochemistry—a relationship defined by the specific retention or inversion of configuration

during ring closure.

Structural Fundamentals and Stereochemistry
Absolute Configuration (CIP Rules)
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The chirality of 1-chloro-2-propanol arises at the C2 carbon. To assign the absolute

configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules based on atomic number

and connectivity.[1]

CIP Priority Assignment for C2:

-OH (Hydroxyl): Oxygen (Atomic No. 8) has the highest priority.

-CH₂Cl (Chloromethyl): Carbon attached to Chlorine (Atomic No. 17) beats Carbon attached

to Hydrogen.

-CH₃ (Methyl): Carbon attached to Hydrogens.

-H (Hydrogen): Lowest priority.

Configuration:

(S)-1-Chloro-2-propanol: When the H atom is oriented away from the viewer, the sequence

follows a counter-clockwise direction.

(R)-1-Chloro-2-propanol: The sequence follows a clockwise direction.

Physical Properties of Enantiomers
While enantiomers share identical boiling points and densities in achiral environments, their

interaction with polarized light differs.

Property Value (Racemic) Note

CAS Number 127-00-4 (S)-isomer: 19139-38-9

Molecular Weight 94.54 g/mol -

Boiling Point 127 °C At 760 mmHg

Density 1.115 g/mL At 25 °C

Chirality C2 Center
Precursor to (S)- or (R)-

Propylene Oxide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b7770421/docs?utm_src=pdf-body#technical-guide-chirality-and-stereoisomers-of-1-chloro-2-propanol
https://learn.openochem.org/learn/first-semester-topics/stereochemistry/cip-cahn-ingold-prelog-priorities-and-configuration
https://www.benchchem.com/product/b7770421/docs?utm_src=pdf-body#technical-guide-chirality-and-stereoisomers-of-1-chloro-2-propanol
https://www.benchchem.com/product/b7770421/docs?utm_src=pdf-body#technical-guide-chirality-and-stereoisomers-of-1-chloro-2-propanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asymmetric Synthesis: The Biocatalytic Route
Industrial chlorohydrination of propylene yields a racemic mixture. For pharmaceutical

applications, asymmetric reduction of 1-chloro-2-propanone (chloroacetone) using Alcohol

Dehydrogenases (ADHs) or Ketoreductases (KREDs) is the gold standard. This method avoids

the toxicity and lower yield associated with chemical resolution.

Experimental Protocol: Enzymatic Reduction
Objective: Synthesis of (S)-1-Chloro-2-propanol with

.

Reagents:

Substrate: 1-Chloro-2-propanone

Enzyme: ADH (e.g., from Rhodococcus sp. or engineered KRED)

Cofactor: NADH

Recycling System: Glucose Dehydrogenase (GDH) + Glucose

Workflow:

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

.

Cofactor Mix: Dissolve NAD+ (0.1 mM final) and Glucose (1.5 eq) in the buffer.

Enzyme Loading: Add GDH (5 U/mL) and the specific ADH (10 U/mL).

Reaction Initiation: Add 1-Chloro-2-propanone (50-100 mM) dropwise to prevent enzyme

inhibition.

Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary

(though this reaction is generally pH neutral compared to ester hydrolysis).
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Extraction: Extract product with Ethyl Acetate (3x). Dry over

and concentrate in vacuo.

Biocatalytic Cycle Visualization
The following diagram illustrates the hydride transfer mechanism and the crucial cofactor

regeneration cycle required to make the process economically viable.

1-Chloro-2-propanone ADH EnzymeReduction

(S)-1-Chloro-2-propanol

NAD+

NADH

GDH (Recycle)

Glucose

Gluconolactone

Click to download full resolution via product page

Figure 1: Coupled enzymatic reduction cycle. ADH reduces the ketone while GDH regenerates

the expensive NADH cofactor.

Mechanistic Reactivity: Epoxide Formation
The primary utility of chiral 1-chloro-2-propanol is its conversion to optically active propylene

oxide (PO). Understanding the stereochemistry of this reaction is critical.

The "Retention" Mechanism
Contrary to standard

inversions where the nucleophile attacks the chiral center, the formation of PO from 1-chloro-
2-propanol involves an intramolecular displacement where the chiral center (C2) acts as the
nucleophile (alkoxide).
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Deprotonation: Base removes the proton from the C2-hydroxyl group.

Attack: The C2-alkoxide attacks the adjacent C1-carbon (bearing the chlorine).

Result: The C2-O bond is never broken. Therefore, the stereochemical configuration at C2 is

retained.

(S)-1-Chloro-2-propanol

(S)-Propylene Oxide

Note: This contrasts with the regioisomer, 2-chloro-1-propanol, where the attack would occur at

the chiral center, causing inversion.

Reaction Pathway Diagram
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Figure 2: Stereochemical pathway of epoxide formation showing retention of configuration at

C2.
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Analytical Characterization
Validating the enantiomeric excess (

) requires chiral Gas Chromatography (GC). Standard achiral columns (e.g., DB-5) cannot
separate the enantiomers.

Chiral GC Method
Stationary Phase:

-Cyclodextrin derivatives (e.g., Chirasil-Dex CB or Supelco

-DEX). The hydrophobic cavity of the cyclodextrin interacts differentially with the R and S
enantiomers.

Method Parameters:

Parameter Setting

Column -DEX 120 (30m x 0.25mm x 0.25µm)

Carrier Gas Helium @ 1.0 mL/min

Injector Temp 220 °C (Split 50:1)

Oven Program

50°C (hold 5 min)

2°C/min

120°C

Detector FID @ 250 °C

Elution Order
Typically (S)-isomer elutes before (R)-isomer

(Column dependent)

Derivatization (Optional): If peak tailing occurs due to the hydroxyl group, derivatize with

Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetate ester. This improves peak shape

and often resolution.
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Pharmaceutical Relevance
(S)-1-Chloro-2-propanol is a precursor to (S)-Propylene Oxide, which is subsequently used to

synthesize:

L-Carnitine: Essential for fatty acid metabolism.

Beta-Blockers: Many beta-blockers (e.g., Atenolol, Propranolol) contain a chiral amino-

alcohol side chain derived from the opening of the epoxide ring. The biological activity often

resides predominantly in the (S)-enantiomer of the drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Chirality and Stereoisomers of 1-
Chloro-2-propanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770421/docs#technical-guide-chirality-and-
stereoisomers-of-1-chloro-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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